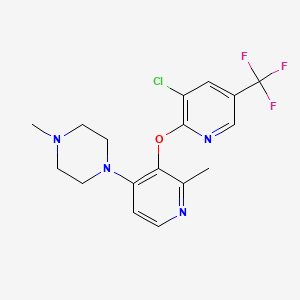
1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine is a synthetic organic compound. This molecule is characterized by its unique combination of pyridine and piperazine rings, substituted with chlorine and trifluoromethyl groups. It represents an important class of compounds used in various fields of chemical and biological research due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyridinyl and piperazine fragments, followed by the introduction of the chlorine and trifluoromethyl groups. Reaction conditions often include:
Solvents: Common solvents like dichloromethane, dimethyl sulfoxide, or acetonitrile.
Catalysts: Catalysts such as palladium(II) acetate or other transition metal catalysts.
Temperature and Pressure: Reactions are often conducted at elevated temperatures (50-100°C) under atmospheric or higher pressures.
Industrial production methods follow similar synthetic routes but on a larger scale, often utilizing flow chemistry or continuous reaction processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromic acid, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions often employ agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents include halogens, hydroxyl groups, or alkyl groups, and conditions vary depending on the desired product. Major products include derivatives with modified functional groups that enhance or alter the compound's properties.
Aplicaciones Científicas De Investigación
The compound finds extensive use in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the study of chemical reaction mechanisms and kinetics.
Biology: It is utilized in the development of probes and ligands for studying biological systems, particularly in enzyme inhibition and receptor binding studies.
Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in areas like polymer science and material engineering.
Mecanismo De Acción
The mechanism of action of 1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine involves interaction with specific molecular targets. Its effects are mediated through binding to enzymes or receptors, altering their activity or function. The pathways involved often include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, blocking substrate binding or catalytic activity.
Receptor Binding: It may interact with cellular receptors, triggering or blocking signal transduction pathways.
These interactions lead to various biological effects, contributing to its potential as a therapeutic agent.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 1-(3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine stands out due to its specific substitution pattern and functional groups. Similar compounds include:
1-(3-(2-Chloro-4-fluorophenyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine: Differing primarily in the halogen substitutions.
1-(3-((3-Chloro-5-(difluoromethyl)-2-pyridinyl)oxy)-2-methyl-4-pyridinyl)-4-methylpiperazine: Featuring a different fluorination pattern.
That was a deep dive! Anything else you'd like to explore?
Propiedades
IUPAC Name |
1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpyridin-4-yl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O/c1-11-15(14(3-4-22-11)25-7-5-24(2)6-8-25)26-16-13(18)9-12(10-23-16)17(19,20)21/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMACWQDKRIOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(3,5-Dimethoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2867728.png)
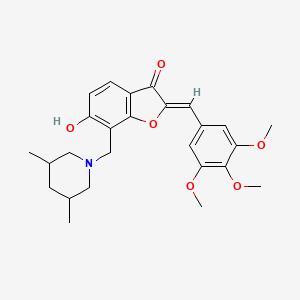
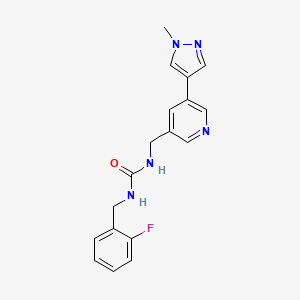
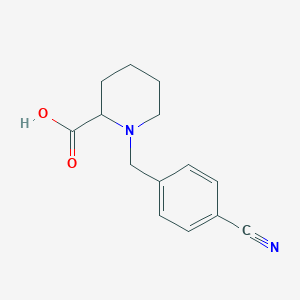

![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2867735.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2867736.png)
![2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-aminobenzoate](/img/structure/B2867737.png)
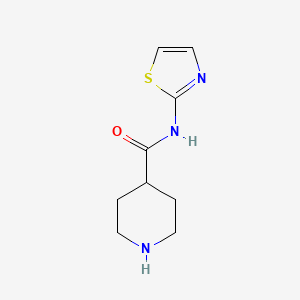
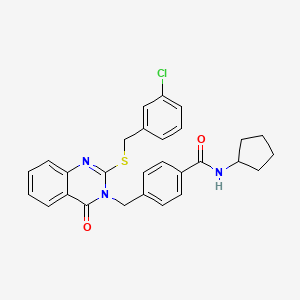
![1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2867744.png)
![methyl 4-({2-methyl-4-oxo-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl}oxy)benzoate; propan-2-ol](/img/structure/B2867745.png)
![4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2867747.png)

